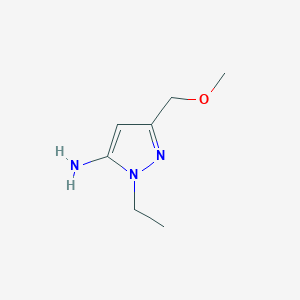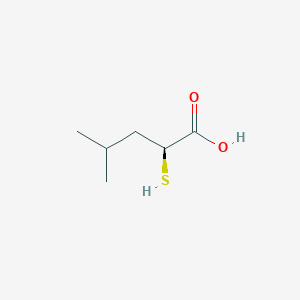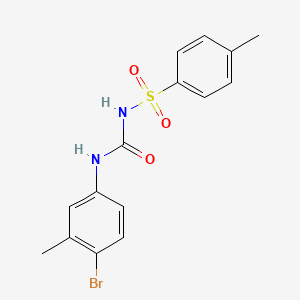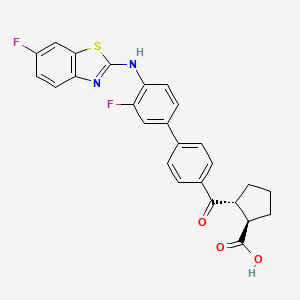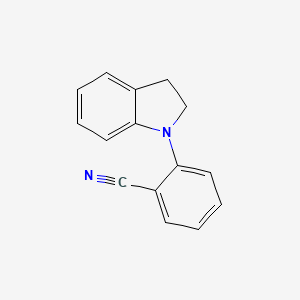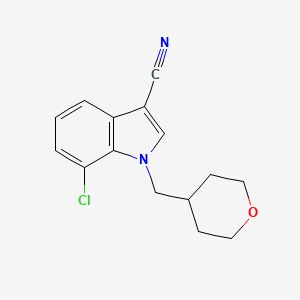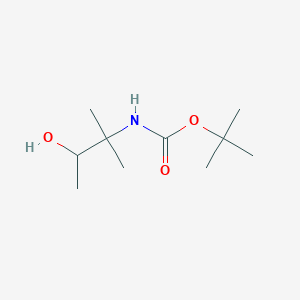
tert-butyl N-(3-hydroxy-2-methylbutan-2-yl)carbamate
描述
tert-butyl N-(3-hydroxy-2-methylbutan-2-yl)carbamate is an organic compound with the molecular formula C10H21NO3. It is a carbamate derivative, which means it contains a carbamate group (a functional group derived from carbamic acid). This compound is known for its stability and is often used in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
tert-butyl N-(3-hydroxy-2-methylbutan-2-yl)carbamate can be synthesized through several methods. One common method involves the reaction of tert-butyl carbamate with 3-hydroxy-2-methylbutan-2-ol under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of tert-butyl 3-hydroxy-2-methylbutan-2-ylcarbamate often involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps to remove any impurities and ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
tert-butyl N-(3-hydroxy-2-methylbutan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: The carbamate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various reagents can be used for substitution reactions, including halogens and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carbonyl compounds, while reduction can produce alcohols or amines.
科学研究应用
tert-butyl N-(3-hydroxy-2-methylbutan-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of tert-butyl 3-hydroxy-2-methylbutan-2-ylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways and processes.
相似化合物的比较
Similar Compounds
Tert-butyl 2-hydroxy-2-methylpropionate: This compound has a similar structure but differs in the functional groups attached to the carbon backbone.
Tert-butyl alcohol: Another related compound, tert-butyl alcohol, has a similar tert-butyl group but lacks the carbamate functionality.
Uniqueness
tert-butyl N-(3-hydroxy-2-methylbutan-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its stability and reactivity make it valuable in various applications, distinguishing it from other similar compounds.
属性
分子式 |
C10H21NO3 |
|---|---|
分子量 |
203.28 g/mol |
IUPAC 名称 |
tert-butyl N-(3-hydroxy-2-methylbutan-2-yl)carbamate |
InChI |
InChI=1S/C10H21NO3/c1-7(12)10(5,6)11-8(13)14-9(2,3)4/h7,12H,1-6H3,(H,11,13) |
InChI 键 |
NVZKZNRMBATQPU-UHFFFAOYSA-N |
规范 SMILES |
CC(C(C)(C)NC(=O)OC(C)(C)C)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
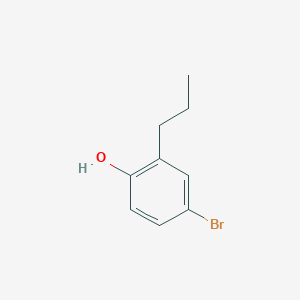
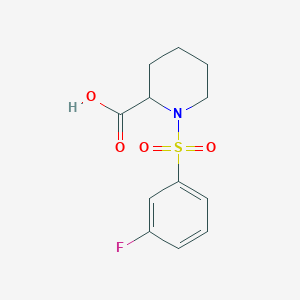
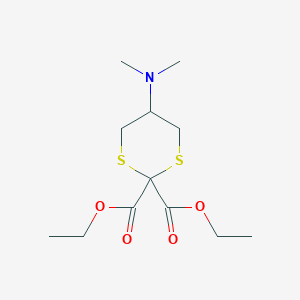
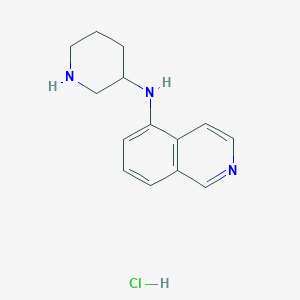
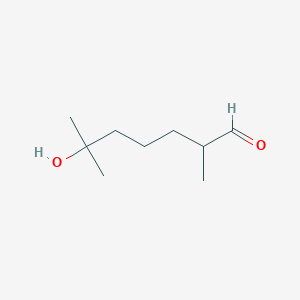
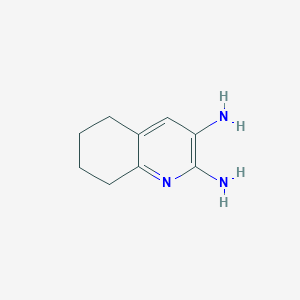
![2-Methyl-9-(2-piperidinoehtyl)-3-(2-thenoyl)imidazo[1,2-a]benzimidazole](/img/structure/B8708056.png)

